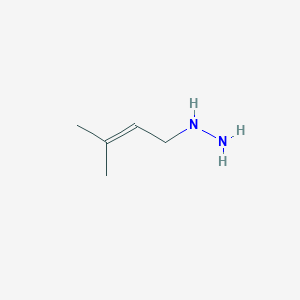
(3-Methyl-but-2-enyl)-hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Methyl-but-2-enyl)-hydrazine is a chemical compound with the molecular formula C_5H_11N_2 It is a derivative of hydrazine, where a hydrazine group is attached to a 3-methyl-but-2-enyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Methyl-but-2-enyl)-hydrazine typically involves the reaction of 3-methyl-1-butene with hydrazine hydrate under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process may involve the use of catalysts to enhance the reaction rate and yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high purity and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: (3-Methyl-but-2-enyl)-hydrazine can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH_4) can be employed for reduction reactions.
Substitution: Various nucleophiles and electrophiles can be used to perform substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo-compounds, while reduction may produce amines.
Scientific Research Applications
(3-Methyl-but-2-enyl)-hydrazine has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may be utilized in biochemical studies to understand enzyme mechanisms or as a potential inhibitor.
Industry: It can be used in the production of various chemicals and materials.
Mechanism of Action
(3-Methyl-but-2-enyl)-hydrazine can be compared with other hydrazine derivatives, such as phenylhydrazine and ethylhydrazine. While these compounds share the hydrazine functional group, their unique structural features, such as the presence of different alkyl or aryl groups, result in distinct chemical properties and applications.
Comparison with Similar Compounds
Phenylhydrazine
Ethylhydrazine
Methylhydrazine
Propylhydrazine
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
CAS No. |
207798-30-9 |
|---|---|
Molecular Formula |
C5H12N2 |
Molecular Weight |
100.16 g/mol |
IUPAC Name |
3-methylbut-2-enylhydrazine |
InChI |
InChI=1S/C5H12N2/c1-5(2)3-4-7-6/h3,7H,4,6H2,1-2H3 |
InChI Key |
GINDMPCWDCFQME-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCNN)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


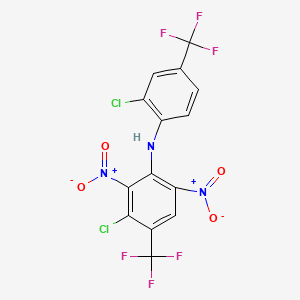
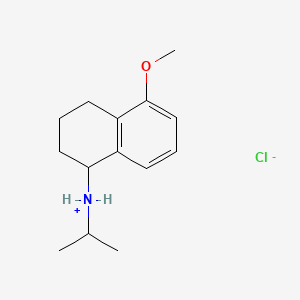
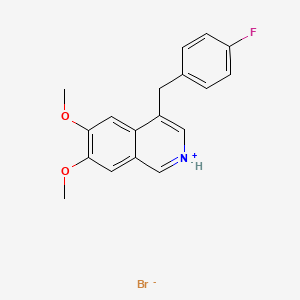



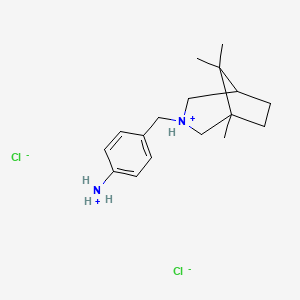
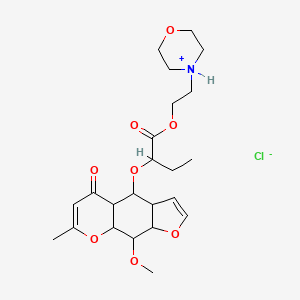

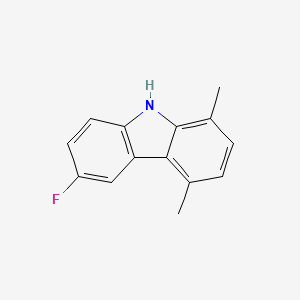

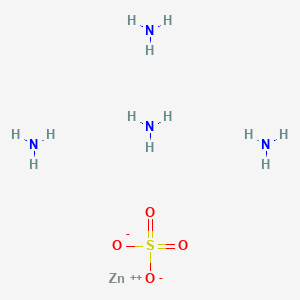
![diethyl-[2-[(2,4,6-trichlorophenyl)carbamoyloxy]ethyl]azanium;chloride](/img/structure/B15343840.png)

